N,N'-(1,3-phenylene)bis(2,5-dichlorothiophene-3-carboxamide)
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Overview
Description
N,N’-(1,3-phenylene)bis(2,5-dichlorothiophene-3-carboxamide): is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes a 1,3-phenylene core linked to two 2,5-dichlorothiophene-3-carboxamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,3-phenylene)bis(2,5-dichlorothiophene-3-carboxamide) typically involves the reaction of 1,3-phenylenediamine with 2,5-dichlorothiophene-3-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N’-(1,3-phenylene)bis(2,5-dichlorothiophene-3-carboxamide) can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the thiophene rings.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative.
Scientific Research Applications
N,N’-(1,3-phenylene)bis(2,5-dichlorothiophene-3-carboxamide) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N,N’-(1,3-phenylene)bis(2,5-dichlorothiophene-3-carboxamide) exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
- N,N’-(1,3-phenylene)dimaleimide
- N,N’-(2,5-dichloro-1,4-phenylene)bis(4-(2-chloro-5-(trifluoromethyl)phenyl)azo-3-hydroxynaphthalene-2-carboxamide)
Comparison: Compared to similar compounds, N,N’-(1,3-phenylene)bis(2,5-dichlorothiophene-3-carboxamide) stands out due to its unique combination of a 1,3-phenylene core and dichlorothiophene groups.
Properties
IUPAC Name |
2,5-dichloro-N-[3-[(2,5-dichlorothiophene-3-carbonyl)amino]phenyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl4N2O2S2/c17-11-5-9(13(19)25-11)15(23)21-7-2-1-3-8(4-7)22-16(24)10-6-12(18)26-14(10)20/h1-6H,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNXYSBETFMECZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(SC(=C2)Cl)Cl)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl4N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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